Cas no 1260010-40-9 (5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one)

5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one is a brominated dihydronaphthalenone derivative with a methyl substituent at the 6-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its bromine and ketone functional groups enhance reactivity, enabling selective transformations such as nucleophilic substitutions or further derivatization. The methyl group contributes to steric and electronic modulation, influencing regioselectivity in subsequent reactions. The compound’s rigid, partially saturated naphthalene backbone provides structural stability, making it useful in the development of bioactive molecules. Suitable for research and industrial applications, it is characterized by high purity and consistent performance in synthetic workflows.
5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one structure
1260010-40-9 structure
Product Name:5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one
CAS No:1260010-40-9
MF:C11H11BrO
MW:239.108442544937
MDL:MFCD18208391
CID:2135864
PubChem ID:91844790
Update Time:2025-10-30

5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one
    • 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one
    • AMOT0599
    • FCH1364456
    • AK172629
    • AX8297033
    • 5-bromo-6-methyl-3,4-dihydro-2H-naphthalen-1-one
    • 1(2H)-Naphthalenone, 5-bromo-3,4-dihydro-6-methyl-
    • CID 91844790
    • AM9074
    • N10661
    • DA-37709
    • MFCD18208391
    • 1260010-40-9
    • CS-0131519
    • AS-68323
    • AKOS025395701
    • MDL: MFCD18208391
    • Inchi: 1S/C11H11BrO/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3
    • InChI Key: YOUAHYWXCCBPNP-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC2C(CCCC=21)=O

Computed Properties

  • Exact Mass: 237.99933g/mol
  • Monoisotopic Mass: 237.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1

5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one Pricemore >>

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5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1260010-40-9)5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Order Number:A941439
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:38
Price ($):355.0
Email:sales@amadischem.com

Additional information on 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Introduction to 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 1260010-40-9)

5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 1260010-40-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of dihydronaphthalenes, which are known for their diverse biological activities and potential applications in drug discovery. The presence of a bromine atom and a methyl group in its structure imparts unique chemical and biological properties, making it a valuable candidate for various research and development activities.

The chemical structure of 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one is characterized by a naphthalene ring system with a bromine substituent at the 5-position and a methyl group at the 6-position. The 3,4-dihydro configuration further contributes to its stability and reactivity. This compound can be synthesized through various methods, including catalytic hydrogenation of naphthalene derivatives and selective bromination reactions. The synthetic routes are well-documented in the literature, providing researchers with multiple options to produce this compound efficiently.

In recent years, 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models. This makes it a promising candidate for the development of new anti-inflammatory drugs, particularly for conditions such as arthritis and other inflammatory disorders.

Another significant area of research involves the anticancer potential of 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one. Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival. These findings suggest that 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one could be further developed as a lead compound for cancer therapy.

Beyond its therapeutic applications, 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one has also been explored for its use as a building block in organic synthesis. Its versatile reactivity allows it to be used as an intermediate in the synthesis of more complex molecules with diverse biological activities. For example, it can be functionalized through various chemical transformations to introduce additional substituents or modify existing ones, thereby expanding its range of applications.

The physicochemical properties of 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one have been extensively characterized. It is a solid at room temperature with a melting point ranging from 75°C to 78°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in both solution-phase and solid-phase synthetic processes.

In terms of safety and handling, 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to ensure the safety of researchers and laboratory personnel.

The ongoing research on 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one continues to uncover new insights into its biological activities and potential applications. Recent studies have explored its effects on cellular signaling pathways, gene expression, and protein interactions. These findings not only enhance our understanding of the compound's mechanisms of action but also provide valuable information for optimizing its use in drug discovery and development.

In conclusion, 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 1260010-40-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development as a therapeutic agent or synthetic intermediate. As research in this area continues to advance, it is likely that new applications and uses for this compound will be discovered, contributing to the advancement of medical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1260010-40-9)5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one
A941439
Purity:99%
Quantity:250mg
Price ($):355.0
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